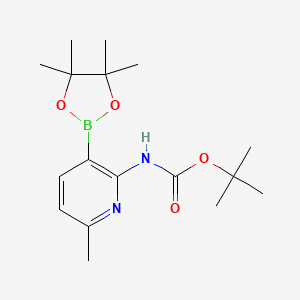

tert-Butyl (6-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)carbamate

Description

tert-Butyl (6-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)carbamate is a pyridine-based organoboron compound featuring a tert-butyl carbamate protecting group and a boronate ester moiety. The molecule consists of a pyridine ring substituted with a methyl group at position 6 and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) group at position 2. This structure renders it a versatile intermediate in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of biaryl systems for pharmaceuticals and materials science .

Properties

IUPAC Name |

tert-butyl N-[6-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27BN2O4/c1-11-9-10-12(18-23-16(5,6)17(7,8)24-18)13(19-11)20-14(21)22-15(2,3)4/h9-10H,1-8H3,(H,19,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTEPUXGTXHAWBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(N=C(C=C2)C)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27BN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50694433 | |

| Record name | tert-Butyl [6-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50694433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1309982-66-8 | |

| Record name | tert-Butyl [6-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50694433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (6-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)carbamate typically involves the following steps:

Formation of the Boronate Ester: The boronate ester is formed by reacting 6-methyl-3-bromopyridine with bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium acetate.

Introduction of the Carbamate Group: The resulting boronate ester is then reacted with tert-butyl chloroformate and a base such as triethylamine to introduce the carbamate group.

Industrial Production Methods: Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems for precise control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions:

Suzuki-Miyaura Cross-Coupling: This compound can undergo Suzuki-Miyaura cross-coupling reactions with various aryl or vinyl halides to form new carbon-carbon bonds.

Oxidation and Reduction: The boronate ester group can be oxidized to form a boronic acid or reduced to form a borane.

Substitution Reactions: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions:

Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.

Bases: Such as potassium acetate or triethylamine, used to deprotonate intermediates and drive reactions to completion.

Oxidizing Agents: Such as hydrogen peroxide, used to oxidize the boronate ester to a boronic acid.

Major Products:

Cross-Coupling Products: New biaryl or vinyl-aryl compounds formed through Suzuki-Miyaura reactions.

Boronic Acids: Formed by oxidation of the boronate ester.

Substituted Pyridines: Formed through substitution reactions on the pyridine ring.

Scientific Research Applications

Chemistry:

Cross-Coupling Reactions: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to form new carbon-carbon bonds.

Synthesis of Complex Molecules: Employed in the synthesis of pharmaceuticals, agrochemicals, and organic materials.

Biology and Medicine:

Drug Development: Potential use in the synthesis of biologically active molecules and drug candidates.

Bioconjugation: Used in the modification of biomolecules for research and therapeutic purposes.

Industry:

Material Science: Utilized in the synthesis of polymers and advanced materials with specific properties.

Catalysis: Employed as a ligand or catalyst in various industrial processes.

Mechanism of Action

The mechanism of action for tert-Butyl (6-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)carbamate primarily involves its role as a reagent in chemical reactions. In Suzuki-Miyaura cross-coupling reactions, the boronate ester group interacts with a palladium catalyst to form a palladium-boron complex. This complex then undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired carbon-carbon bond.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features

The target compound’s key structural differentiators include:

- Pyridine substitution pattern : Methyl at C6 and boronate ester at C3.

- Protecting group : tert-Butyl carbamate (Boc) at C2.

Analogous compounds from the evidence include:

tert-Butyl (5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)carbamate (): Boronate ester at C5 instead of C3, altering electronic properties and coupling reactivity.

tert-Butyl (3-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)sulfonyl)propyl)carbamate (): Boronate ester attached via a sulfonylpropyl linker, increasing steric bulk and reducing ring conjugation.

Bicyclic prolyl oligopeptidase inhibitors (): Complex fused-ring systems with boronate esters, designed for targeted enzyme inhibition.

Data Tables

Table 2. Spectroscopic Data Comparison

Biological Activity

tert-Butyl (6-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)carbamate is an organic compound notable for its structural components which include a pyridine ring, a boronate ester, and a carbamate group. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry.

- Molecular Formula : C17H27BN2O4

- Molecular Weight : 334.2 g/mol

- CAS Number : 1309982-66-8

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Enzyme Interactions

Preliminary studies indicate that this compound interacts with various enzymes and proteins. It may modulate their functions through:

- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes involved in metabolic pathways.

- Enzyme Activation : Conversely, it may also activate certain enzymes that play roles in cellular signaling.

2. Cellular Effects

Research suggests that this compound influences cellular functions:

- Cell Signaling Pathways : It may alter pathways related to cell growth and apoptosis.

- Gene Expression : The compound has been observed to affect the expression of genes involved in stress response and metabolism.

3. Metabolic Pathways

The compound is implicated in various metabolic pathways:

- It participates in reactions that are crucial for the synthesis and degradation of biomolecules.

Case Studies and Research Findings

Several studies have investigated the biological activities of this compound:

Study 1: In Vitro Analysis

A study conducted on cell cultures demonstrated that the compound significantly influenced cell viability and proliferation rates. The results indicated a dose-dependent response where higher concentrations resulted in reduced cell viability due to apoptosis.

Study 2: In Vivo Models

In animal models, particularly rodents, the compound exhibited varying effects based on dosage:

| Dosage (mg/kg) | Effect on Cell Viability (%) | Observations |

|---|---|---|

| 10 | 80 | Mild effects observed |

| 50 | 60 | Moderate reduction in viability |

| 100 | 30 | Significant apoptosis |

These findings suggest that careful dosage management is critical for therapeutic applications.

Study 3: Mechanistic Insights

Investigations into the molecular mechanisms revealed that the compound binds to specific receptor sites on target proteins. This binding alters their conformation and activity, leading to downstream effects on cellular processes such as inflammation and oxidative stress response.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.